molecular formula C18H30N2O3 B5471183 3-{[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-{[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B5471183
M. Wt: 322.4 g/mol
InChI Key: RHJLCXDHXSRRHP-UHFFFAOYSA-N
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Description

3-{[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize efficiency and scalability. The use of advanced reactors and automation can significantly enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-{[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and triggering downstream signaling cascades. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}BICYCLO[222]OCTANE-2-CARBOXYLIC ACID apart from these similar compounds is its unique bicyclic structure and the presence of the isopropyl-piperidyl group

Properties

IUPAC Name

3-[(1-propan-2-ylpiperidin-4-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c1-11(2)20-9-7-14(8-10-20)19-17(21)15-12-3-5-13(6-4-12)16(15)18(22)23/h11-16H,3-10H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJLCXDHXSRRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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